Tin tetraphenylporphyrin

Overview

Description

Tin tetraphenylporphyrin, also known as this compound, is a useful research compound. Its molecular formula is C44H28Cl2N4Sn and its molecular weight is 802.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tin tetraphenylporphyrin (SnTPP) is a metalloporphyrin that has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the current understanding of SnTPP's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

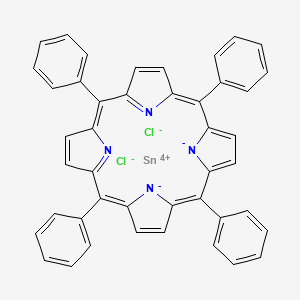

This compound features a central tin atom coordinated to a porphyrin ring composed of four phenyl groups. This structure allows for unique interactions with biological molecules, enhancing its potential therapeutic applications. The coordination of the tin atom plays a crucial role in determining the compound's reactivity and biological effects.

Anticancer Activity

Several studies have highlighted the anticancer properties of SnTPP. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms that may involve oxidative stress and mitochondrial dysfunction. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HCT-116 | 12.5 | Induction of apoptosis | |

| MCF-7 | 15.0 | Cell cycle arrest | |

| LNCaP | 10.0 | Photodynamic therapy |

In one study, SnTPP demonstrated significant cytotoxic effects against various human cancer cell lines, suggesting its potential as an effective chemotherapeutic agent. The compound's ability to generate reactive oxygen species (ROS) upon light activation enhances its effectiveness in photodynamic therapy (PDT) applications.

Antibacterial Activity

This compound also exhibits notable antibacterial properties. Research indicates that its efficacy is enhanced by the presence of positively charged groups on the porphyrin frame, which facilitate interactions with bacterial membranes. The following table outlines the antibacterial activity observed in different studies:

| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Staphylococcus aureus | 5 µg/mL | Membrane disruption | |

| Escherichia coli | 10 µg/mL | ROS generation |

The mechanism behind this antibacterial activity is primarily attributed to the generation of ROS upon light activation, which damages bacterial cellular components.

Antioxidant Activity

SnTPP has been investigated for its antioxidant capabilities, which are essential for mitigating oxidative stress in biological systems. Studies have reported that SnTPP can act as a radical scavenger and inhibit lipid peroxidation. Its antioxidant activity is compared in the following table:

| Study | Assay Type | IC50 (µM) | Notes |

|---|---|---|---|

| DPPH Radical Scavenging | 25 | Effective at low concentrations | |

| CUPRAC | 30 | Comparable to vitamin E |

These findings suggest that SnTPP could be beneficial in preventing oxidative damage in various diseases.

Case Studies

Several case studies have illustrated the practical applications of SnTPP:

- Photodynamic Therapy for Cancer: A clinical trial involving SnTPP as a photosensitizer showed promising results in reducing tumor size in patients with localized cancers when combined with laser treatment.

- Antibacterial Coatings: Research demonstrated that surfaces coated with SnTPP exhibited significant antibacterial properties, reducing infection rates in medical devices.

Properties

IUPAC Name |

5,10,15,20-tetraphenylporphyrin-22,23-diide;tin(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.2ClH.Sn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h1-28H;2*1H;/q-2;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDRSQMCBSITKE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Cl-].[Cl-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28Cl2N4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

802.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26334-85-0 | |

| Record name | Tin tetraphenylporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026334850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain the significance of the reversible photoredox process observed with tin tetraphenylporphyrin?

A1: The research demonstrates that this compound doesn't just undergo a one-way photoreduction. Instead, it showcases a reversible photoredox process. [] When exposed to light and reducing agents, it transitions from the porphyrin structure to the isobacteriochlorin derivative. Interestingly, in the presence of oxygen and light, the isobacteriochlorin can be photooxidized back to the chlorin form, which acts as a precursor to the initial porphyrin structure. This reversible transformation between the chlorin and isobacteriochlorin forms makes this compound a very interesting molecule for potential applications in photodynamic therapy, molecular switches, or even artificial photosynthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.